molecular formula C16H19N B1211720 Ephenidine CAS No. 60951-19-1

Ephenidine

Katalognummer: B1211720
CAS-Nummer: 60951-19-1
Molekulargewicht: 225.33 g/mol
InChI-Schlüssel: IGFZMQXEKIZPDR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ephenidine, also known as N-Ethyl-1,2-diphenylethylamine, is a dissociative anesthetic that has gained attention as a designer drug. It is structurally related to other diarylethylamines and has been studied for its potential neuroprotective properties. This compound acts primarily as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, which contributes to its dissociative and hallucinogenic effects .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Ephenidine typically involves the reaction of 1,2-diphenylethylamine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The final product is subjected to rigorous quality control measures to meet pharmaceutical standards .

Analyse Chemischer Reaktionen

Types of Reactions: Ephenidine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

Ephenidine has been studied for various scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Investigated for its effects on neural pathways and potential neuroprotective properties.

    Medicine: Explored as a potential treatment for neurotoxic injuries due to its NMDA receptor antagonist properties.

    Industry: Utilized in the development of new anesthetic agents and psychoactive substances.

Wirkmechanismus

Ephenidine exerts its effects primarily through antagonism of the NMDA receptor. By blocking this receptor, this compound inhibits the excitatory neurotransmitter glutamate, leading to dissociative and hallucinogenic effects. Additionally, this compound has weaker affinity for dopamine and norepinephrine transporters, as well as sigma receptors, which may contribute to its overall pharmacological profile .

Vergleich Mit ähnlichen Verbindungen

    Diphenidine: Another diarylethylamine with similar NMDA receptor antagonist properties.

    Methoxphenidine: A structural analog with additional methoxy groups, leading to different pharmacokinetics and potency.

    Ketamine: A well-known dissociative anesthetic with a similar mechanism of action but different chemical structure.

Uniqueness of Ephenidine: this compound is unique due to its specific binding affinity and selectivity for the NMDA receptor, which distinguishes it from other similar compounds. Its distinct pharmacokinetic profile and potential neuroprotective properties make it a compound of interest in both scientific research and clinical applications .

Biologische Aktivität

Ephenidine, a member of the diarylethylamine class, has garnered attention due to its psychoactive properties, particularly as a dissociative anesthetic. Its biological activity is primarily characterized by its role as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is crucial for synaptic plasticity and memory function. This article delves into the pharmacological profile, receptor interactions, clinical implications, and case studies associated with this compound.

Pharmacological Profile

This compound exhibits potent inhibitory effects on NMDA receptor activity, akin to other well-known dissociatives like ketamine. The compound's affinity for the NMDA receptor has been quantified through various binding assays:

  • Ki Value : this compound has a Ki value of 66 nM for inhibiting ^3H-MK-801 binding at the NMDA receptor's PCP site, indicating a strong binding affinity .
  • Transporter Activity : It also shows moderate activity at dopamine (379 nM) and noradrenaline (841 nM) transporters, along with sigma 1 (629 nM) and sigma 2 (722 nM) binding sites .

Table 1: Binding Affinities of this compound

Receptor/Transporter Ki Value (nM)
NMDA (PCP site)66
Dopamine Transporter379
Noradrenaline Transporter841
Sigma 1629
Sigma 2722

This compound's mechanism as an NMDA receptor antagonist leads to significant alterations in neuronal excitability and synaptic transmission. In vitro studies have demonstrated that:

  • At concentrations of 1 µM and 10 µM, this compound inhibited NMDA receptor-mediated field excitatory postsynaptic potentials (fEPSPs) by approximately 25% and near-maximal levels after prolonged superfusion .
  • The compound effectively blocked long-term potentiation (LTP) induction in hippocampal slices, a critical process for learning and memory .

Clinical Implications

The use of this compound has been associated with various clinical complications. A retrospective study analyzing cases from the French Addictovigilance Network reported:

  • Case Distribution : Out of 18 cases involving this compound, the majority were classified as possible or probable due to polysubstance abuse .
  • Complications : Reported complications included psychiatric disturbances, neurological issues, and cardiovascular problems. The severity ranged from minor in five cases to serious in four cases .

Table 2: Summary of Clinical Cases Involving this compound

Severity Level Number of Cases Common Complications
Minor5Mild agitation, dizziness
Moderate6Confusion, anxiety
Serious4Hyperthermia, acute kidney injury

Case Studies

Several notable case studies highlight the effects of this compound:

  • Case Study A : A 33-year-old male presented with severe agitation and hyperthermia after consuming this compound. He exhibited tachycardia and altered mental status, ultimately leading to acute liver injury .
  • Case Study B : A patient found unresponsive in a public area had consumed what was later confirmed as methoxyphenidine but showed symptoms consistent with this compound use. He displayed signs of confusion and severe sedation upon hospital admission .

Eigenschaften

CAS-Nummer

60951-19-1

Molekularformel

C16H19N

Molekulargewicht

225.33 g/mol

IUPAC-Name

N-ethyl-1,2-diphenylethanamine

InChI

InChI=1S/C16H19N/c1-2-17-16(15-11-7-4-8-12-15)13-14-9-5-3-6-10-14/h3-12,16-17H,2,13H2,1H3

InChI-Schlüssel

IGFZMQXEKIZPDR-UHFFFAOYSA-N

SMILES

CCNC(CC1=CC=CC=C1)C2=CC=CC=C2

Kanonische SMILES

CCNC(CC1=CC=CC=C1)C2=CC=CC=C2

Synonyme

ephenidine
N-ethyl-1,2-diphenylethanamine

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.